molecular formula C₁₆₇H₂₇₂N₅₂O₅₃S₂ B612752 Amylin (rat) CAS No. 124447-81-0

Amylin (rat)

Cat. No. B612752
M. Wt: 3920.44
InChI Key:
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Description

Amylin, or islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone . It is co-secreted with insulin from the pancreatic β-cells in the ratio of approximately 100:1 (insulin:amylin) . Amylin plays a role in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels .


Synthesis Analysis

Proislet amyloid polypeptide (proIAPP, proamylin, proislet protein) is produced in the pancreatic beta cells (β-cells) as a 67 amino acid, 7404 Dalton pro-peptide and undergoes post-translational modifications including protease cleavage to produce amylin . The signal peptide is removed during translation of the protein and transport into the endoplasmic reticulum. Once inside the endoplasmic reticulum, a disulfide bond is formed between cysteine residues numbers 2 and 7 .


Molecular Structure Analysis

Amylin is a 37-amino-acid peptide that activates its specific receptors, which are multisubunit G protein–coupled receptors resulting from the coexpression of a core receptor protein with receptor activity–modifying proteins, resulting in multiple receptor subtypes . Amylin is a naturally occurring 4 kDa peptide hormone composed of 37 amino acids with an intramolecular disulfide bridge between cysteine residues at positions 2 and 7 and an amidated C-terminus .


Chemical Reactions Analysis

Amylin is a glucoregulatory hormone that has activity in a number of gastrointestinal and glucodynamic systems . By mimicking its activity, pramlintide, a synthetic analog of amylin, acts to improve glycemic control through modulation of the rate of gastric emptying, prevention of post-prandial rise in glucagon levels, and by increasing sensations of satiety, thereby reducing caloric intake and potentiating weight loss .


Physical And Chemical Properties Analysis

Amylin is a peptide hormone that is co-secreted with insulin from pancreatic β-cells . It is a member of the calcitonin family and activates amylin receptors (AMYRs) in the calcitonin receptor (CTR) family .

Scientific Research Applications

1. Energy Balance and Weight Regulation

Amylin, a 37-amino acid peptide hormone, plays a significant role in regulating energy balance and body weight. Research has shown that amylin acts within the brain, specifically in the third ventricle, to reduce food intake and body weight in rats. Chronic infusion of amylin leads to suppressed food intake and consequently lower body weight and adiposity. This supports the hypothesis that amylin contributes to the long-term maintenance of energy balance (Rushing et al., 2000).

2. Modulation of Metabolic Responses

Amylin has been observed to influence several metabolic responses, including increases in plasma glucose and lactate, decreases in plasma calcium, and depression of arterial pressure. Its effects on plasma glucose and lactate concentrations were observed at doses that produced plasma levels within the concentration range reported for insulin-resistant rats, suggesting its role as a physiological endocrine regulator of carbohydrate metabolism in vivo (Young et al., 1993).

3. Influence on Ingestive Behavior

Studies have shown that amylin affects ingestive behavior. Intrahypothalamic injection of amylin reduces the intake of food and water in rats, with a more significant reduction in food intake. These findings suggest that amylin may be involved in the control of food and water intake beyond its metabolic effects (Chance et al., 1992).

4. Interaction with Other Hormones

Amylin's interaction with other hormones, such as leptin, has been explored. Combined treatment of amylin and leptin has been shown to have significant effects on reducing body fat and blood pressure in both lean and obese rats. This indicates a synergistic effect between these hormones, particularly in the context of obesity treatment (Seth et al., 2011).

5. Role in Gastric Secretion and Ulcer Protection

Amylin has been found to inhibit acid gastric secretion and display cytoprotective activity against gastric ulcers induced by substances like indomethacin or ethanol. This suggests that amylin could have a gastroprotective role, possibly mediated through a prostaglandin-dependent mechanism (Guidobono et al., 1997).

Future Directions

Amylin and its analogs have shown potential in the treatment of obesity and non-alcoholic fatty liver disease . Further studies are needed on these alternative therapies in non-responders of CGRP (-receptor) targeted therapies with the ultimate aim to pave the way towards a headache-free future for all migraine patients .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C167H272N52O53S2/c1-72(2)53-95(136(243)185-66-122(237)217-50-30-38-111(217)154(261)211-125(78(13)14)158(265)204-105(56-75(7)8)164(271)219-52-32-40-113(219)165(272)218-51-31-39-112(218)155(262)216-130(86(22)227)162(269)203-104(64-120(176)235)146(253)209-123(76(9)10)156(263)184-65-121(236)189-106(67-220)149(256)201-102(62-118(174)233)147(254)215-129(85(21)226)161(268)193-94(131(177)238)57-88-41-43-89(228)44-42-88)195-143(250)100(60-116(172)231)199-144(251)101(61-117(173)232)200-150(257)107(68-221)206-151(258)108(69-222)205-138(245)92(37-29-49-183-167(180)181)191-157(264)124(77(11)12)210-145(252)97(55-74(5)6)197-141(248)98(58-87-33-24-23-25-34-87)198-142(249)99(59-115(171)230)194-132(239)79(15)186-140(247)96(54-73(3)4)196-137(244)91(36-28-48-182-166(178)179)190-139(246)93(45-46-114(170)229)192-160(267)127(83(19)224)212-133(240)80(16)187-152(259)109-70-273-274-71-110(207-135(242)90(169)35-26-27-47-168)153(260)202-103(63-119(175)234)148(255)214-126(82(18)223)159(266)188-81(17)134(241)213-128(84(20)225)163(270)208-109/h23-25,33-34,41-44,72-86,90-113,123-130,220-228H,26-32,35-40,45-71,168-169H2,1-22H3,(H2,170,229)(H2,171,230)(H2,172,231)(H2,173,232)(H2,174,233)(H2,175,234)(H2,176,235)(H2,177,238)(H,184,263)(H,185,243)(H,186,247)(H,187,259)(H,188,266)(H,189,236)(H,190,246)(H,191,264)(H,192,267)(H,193,268)(H,194,239)(H,195,250)(H,196,244)(H,197,248)(H,198,249)(H,199,251)(H,200,257)(H,201,256)(H,202,260)(H,203,269)(H,204,265)(H,205,245)(H,206,258)(H,207,242)(H,208,270)(H,209,253)(H,210,252)(H,211,261)(H,212,240)(H,213,241)(H,214,255)(H,215,254)(H,216,262)(H4,178,179,182)(H4,180,181,183)/t79-,80-,81-,82+,83+,84+,85+,86+,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-,125-,126-,127-,128-,129-,130-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQDOUOEJSDDQH-BJQYWQRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C167H272N52O53S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3920 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amylin (rat)

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